2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid
Description
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluoromethyl group and an acetic acid moiety
Properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-2-1-3-11(4-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMUBVOLQFARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of Acetic Acid Moiety: The acetic acid group is then attached to the piperidine ring through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid has shown promise in drug discovery, particularly for developing antifungal and antibacterial agents. Its difluoromethyl group can mimic biological molecules, aiding in the inhibition of specific enzymes or binding to receptors involved in disease pathways.
Case Study: Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with piperidine moieties have effectively inhibited cancer cell proliferation in breast cancer cell lines (MDA-MB-231), demonstrating the potential for therapeutic applications against various cancers .
Biological Research
In biological studies, this compound can be utilized to investigate enzyme inhibition and protein interactions. Its structural features allow it to interact selectively with biological targets, making it suitable for studying mechanisms of action in cellular processes.
Example Application: Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression by disrupting microtubule assembly, which is crucial for mitosis. This mechanism highlights the potential of this compound as a lead compound for further development.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique reactivity. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, facilitating the creation of more complex chemical entities.
Synthetic Routes:
The synthesis typically involves:
- Formation of the piperidine derivative.
- Introduction of the difluoromethyl group using fluorinating agents.
- Attachment of the acetic acid moiety through esterification or amidation reactions.
Industrial Applications
In industrial settings, this compound can be utilized in the production of agrochemicals and pharmaceuticals. Its reactivity and ability to act as an intermediate make it a valuable asset in manufacturing processes across various sectors.
Mechanism of Action
The mechanism by which 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include interactions with proteins, nucleic acids, or other biological molecules.
Comparison with Similar Compounds
Piperidine derivatives
Difluoromethyl-containing compounds
Acetic acid derivatives
Uniqueness: 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid stands out due to its specific combination of a piperidine ring, difluoromethyl group, and acetic acid moiety. This unique structure provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a difluoromethyl group, which can significantly influence its pharmacological properties. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The piperidine structure can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Difluoromethyl Group : This can be achieved using difluoromethylating agents such as difluoromethyl sulfonate.
- Carboxylic Acid Functionalization : The acetic acid moiety is introduced through carboxylation reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It has the potential to interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Cytotoxic Effects : Research indicates that these compounds can induce apoptosis in cancer cells, leading to reduced cell viability. For example, derivatives tested against FaDu hypopharyngeal tumor cells exhibited better cytotoxicity compared to standard treatments like bleomycin .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Bleomycin) | 69.1 | FaDu |
Antiviral Activity
In addition to anticancer properties, there is emerging evidence supporting the antiviral activity of piperidine derivatives. Compounds structurally related to this compound were tested against viruses such as H1N1 and HSV-1, showing promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring or changes in the acetic acid moiety can lead to significant differences in potency and selectivity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
